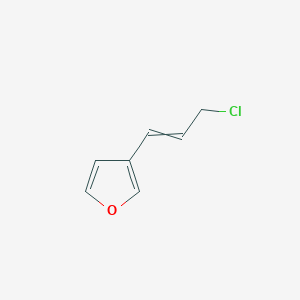

3-(3-Furyl)allyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Furyl)allyl chloride is a useful research compound. Its molecular formula is C7H7ClO and its molecular weight is 142.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Nucleophilic Substitution Reactions

The allylic chlorine undergoes nucleophilic displacement via Sₙ2 or Sₙ2′ pathways, depending on reaction conditions and steric factors.

Key Examples :

-

Ammonia/Alkyl Amines : Reacts with ammonia or amines to form allylamines (e.g., mono-, di-, or triallylamines) (source ).

-

Carboxylic Acid Salts : Forms allyl esters (e.g., diallyl phthalate) under basic conditions, which polymerize into allyl resins (source ).

-

Sulfite : Sodium sulfite yields sodium allyl sulfonate (source ).

Mechanistic Insights :

-

Primary carbon center favors Sₙ2 with inversion, but conjugated π-system enables Sₙ2′ attack at the γ-position (source).

-

Steric hindrance from the 3-furyl group may influence regioselectivity (source ).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation with organometallic reagents.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(dba)₂, Ph₃As, LiCl, DMF | α/γ-Substituted allyl arenes | 61–91% | |

| Hiyama Coupling | Pd(0), BF₃·OEt₂, allylic alcohols | Allylic silanes/boronates | 72% |

Selectivity Notes :

-

Ligand choice (e.g., Ph₃As vs. Ph₃P) controls α/γ-selectivity (source ).

-

BF₃ activates hydroxyl groups, facilitating oxidative addition to Pd(0) (source ).

Cycloadditions and Polymerizations

The conjugated diene system participates in [4+2] and [2+2] cycloadditions.

-

Diels-Alder Reactions : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic furan derivatives (source ).

-

Photochemical Dimerization : UV irradiation induces [2+2] cycloaddition, forming stereoselective dimers via biradical intermediates (source ).

DFT Analysis :

-

Transition states show furan’s electron-rich nature stabilizes biradical intermediates (ΔG‡ = 15–20 kcal/mol) (source ).

Grignard Reagent Formation

Reacts with magnesium in cyclic ethers (e.g., tetrahydrofuran) to form allylic Grignard complexes.

| Substrate | Solvent | Reaction Time | Yield | Magnesium Consumed | Source |

|---|---|---|---|---|---|

| Allyl chloride | Tetrahydrofuran | 2.2 h | 64.5% | 82.4% | |

| β-Methallyl chloride | Tetrahydrofuran | 5.7 h | 47.8% | 71.2% |

Applications :

Electrophilic Additions

The double bond undergoes halogenation and hydrohalogenation.

-

Halogen Addition : Cl₂ or Br₂ adds to the double bond, forming 1,2,3-trihalopropanes (source ).

-

Hydrohalogenation : With HX (X = Cl, Br), forms 1,2-dihalides; peroxides shift selectivity to 1,3-adducts via radical pathways (source ).

Thermodynamic Data :

Metal-Mediated Allylation

Indium or zinc mediates carbonyl allylation in deep eutectic solvents (DES).

| Carbonyl Compound | Solvent System | Temperature | Yield | Selectivity (γ:α) | Source |

|---|---|---|---|---|---|

| Benzaldehyde | ChCl:acetamide (1:2) | 25°C | 98% | >99:1 | |

| Cyclohexanone | ChCl:glycerol (1:2) | 25°C | 68% | >99:1 |

Optimized Conditions :

Oxidation and Hydrolysis

-

Epoxidation : Reaction with peracids forms epoxides, which hydrolyze to diols (source ).

-

Hydrolysis : Alkaline conditions yield allyl alcohol derivatives (source ).

This compound’s reactivity is central to synthesizing heterocyclic polymers, pharmacophores, and agrochemicals. Experimental parameters (e.g., solvent, catalyst, temperature) critically influence regioselectivity and efficiency, as demonstrated across peer-reviewed studies.

属性

分子式 |

C7H7ClO |

|---|---|

分子量 |

142.58 g/mol |

IUPAC 名称 |

3-(3-chloroprop-1-enyl)furan |

InChI |

InChI=1S/C7H7ClO/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6H,4H2 |

InChI 键 |

QJGADNOYGRXNJC-UHFFFAOYSA-N |

规范 SMILES |

C1=COC=C1C=CCCl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。